![molecular formula C17H20O3 B3934228 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3934228.png)
1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Overview
Description
1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as metoprolol, is a beta-blocker medication commonly used to treat high blood pressure, chest pain, and heart failure. In addition to its clinical applications, metoprolol has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
Metoprolol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in the workload of the heart and a reduction in oxygen demand, which can help to alleviate symptoms of chest pain and heart failure.
Biochemical and Physiological Effects:
In addition to its effects on the heart, 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to improve endothelial function, which can help to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Metoprolol has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. Additionally, it is relatively safe and well-tolerated, which makes it suitable for use in animal studies.
One limitation of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene is that it is primarily used to treat cardiovascular diseases, which limits its potential applications in other areas of research. Additionally, it can have side effects such as fatigue, dizziness, and depression, which can impact the results of experiments.
Future Directions
There are a number of potential future directions for research on 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of interest is the potential use of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene in the treatment of sepsis, a life-threatening condition caused by an infection. It has been shown to be effective in reducing the production of cytokines, which are involved in the inflammatory response that contributes to sepsis.
Another potential area of research is the use of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene in the treatment of cancer. Recent studies have shown that beta-blockers such as 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene may have anti-tumor effects, possibly through their effects on the immune system.
Conclusion:
In conclusion, 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene is a beta-blocker medication that has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions. It is a useful tool for studying the cardiovascular system and has potential applications in the treatment of sepsis and cancer. However, its limitations and potential side effects must be taken into consideration when designing experiments.
Scientific Research Applications
Metoprolol has been extensively studied in scientific research for its potential applications in the treatment of various cardiovascular diseases. In particular, it has been shown to be effective in reducing the risk of mortality and hospitalization in patients with heart failure. Additionally, 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to be effective in reducing the incidence of myocardial infarction in patients with coronary artery disease.
properties
IUPAC Name |
1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-14-6-4-5-7-17(14)20-13-12-19-16-10-8-15(18-2)9-11-16/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYVVFMJYQHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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